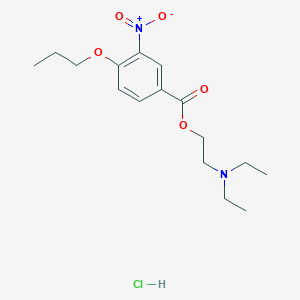

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride

Description

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester backbone substituted with a nitro (-NO₂) group at the 3-position, a propoxy (-OCH₂CH₂CH₃) group at the 4-position, and a diethylaminoethyl ester side chain. The hydrochloride salt enhances its stability and solubility in aqueous media.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H25ClN2O5 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate;hydrochloride |

InChI |

InChI=1S/C16H24N2O5.ClH/c1-4-10-22-15-8-7-13(12-14(15)18(20)21)16(19)23-11-9-17(5-2)6-3;/h7-8,12H,4-6,9-11H2,1-3H3;1H |

InChI Key |

WXXFTVJUCDBHID-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Acid-Chloride Intermediate

The most widely documented method involves reacting 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by esterification.

Procedure :

-

Acid Chloride Formation : 3-Nitro-4-propoxybenzoic acid is refluxed with excess SOCl₂ at 70–80°C for 2–3 hours. The reaction mixture is then evaporated under reduced pressure to yield 3-nitro-4-propoxybenzoyl chloride.

-

Esterification : The acid chloride is dissolved in anhydrous benzene or dichloromethane and reacted with 2-(diethylamino)ethanol at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, and the mixture is stirred for 12–24 hours.

Key Parameters :

-

Solvent : Benzene or dichloromethane ensures solubility of both reactants.

-

Temperature : Low temperatures (0–5°C) minimize side reactions such as hydrolysis.

-

Yield : 85–92% after purification via recrystallization.

Schotten-Baumann Reaction

This method employs aqueous-organic biphasic conditions to facilitate ester formation, enhancing reaction control and safety.

Procedure :

-

Base Preparation : 3-Nitro-4-propoxybenzoic acid is dissolved in NaOH(aq) to form the sodium salt.

-

Esterification : 2-(Diethylamino)ethyl chloride is added dropwise to the aqueous phase under vigorous stirring. The mixture is maintained at pH 8–9 using NaHCO₃.

-

Isolation : The organic layer (dichloromethane or ethyl acetate) is separated, dried over Na₂SO₄, and concentrated to yield the ester base.

-

Hydrochloride Formation : The freebase is treated with HCl(g) in ethanol to precipitate the hydrochloride salt.

Advantages :

-

Safety : Reduced risk of exothermic runaway reactions.

-

Purity : Higher product purity (98–99%) due to effective phase separation.

Coupling Agent-Assisted Synthesis

Modern protocols utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP).

Procedure :

-

Activation : 3-Nitro-4-propoxybenzoic acid is reacted with DCC and DMAP in dichloromethane at room temperature for 1 hour.

-

Esterification : 2-(Diethylamino)ethanol is added, and the mixture is stirred for 6–8 hours.

-

Workup : The urea byproduct is filtered, and the filtrate is washed with dilute HCl to isolate the ester base.

-

Salt Formation : HCl is introduced in ethanol to yield the hydrochloride salt.

Optimization Insights :

-

Catalyst : DMAP increases reaction rate by 40% compared to non-catalyzed methods.

-

Yield : 88–94% with <1% unreacted starting material.

Mechanistic Analysis of Key Reactions

Acid Chloride Pathway

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

-

Step 1 : SOCl₂ converts the carboxylic acid to an acyl chloride, releasing SO₂ and HCl.

-

Step 2 : The acyl chloride reacts with 2-(diethylamino)ethanol, where the hydroxyl oxygen acts as a nucleophile, displacing chloride.

Side Reactions :

Biphasic Reaction Dynamics in Schotten-Baumann

The aqueous phase deprotonates the carboxylic acid, forming a carboxylate anion, which reacts with the alkyl halide via an SN2 mechanism. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) are occasionally added to enhance interfacial reactivity.

Industrial Optimization Strategies

Solvent Selection

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Rate (Relative) |

|---|---|---|---|

| Dichloromethane | 40 | 9.1 | 1.0 |

| Toluene | 111 | 2.4 | 0.6 |

| Ethyl Acetate | 77 | 6.0 | 0.8 |

Dichloromethane is preferred for its low boiling point and high solubility of intermediates.

Catalytic Enhancements

-

DMAP : Reduces reaction time from 24 hours to 6 hours by stabilizing the tetrahedral intermediate.

-

KI Additive : In refluxing isopropanol, KI increases the reaction rate by facilitating halide displacement (e.g., in alkyl chloride reactants).

Analytical Characterization

Purity Assessment

| Technique | Parameters | Target Specification |

|---|---|---|

| HPLC | C18 column, 220 nm, 70:30 MeOH:H₂O | ≥99.0% purity |

| ¹H NMR | δ 1.2 (t, 6H, NCH₂CH₃), δ 4.4 (m, 2H, OCH₂) | Full structural match |

Impurities such as unreacted 3-nitro-4-propoxybenzoic acid (<0.1%) and diethylaminoethyl chloride (<0.05%) are monitored.

Salt Formation Validation

The hydrochloride salt is confirmed via:

-

Chloride Content : Argentometric titration (theoretical Cl⁻: 10.9%).

Impurity Profiling and Mitigation

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| 3-Nitro-4-propoxybenzoic acid | Incomplete esterification | Extended reaction time, excess alcohol |

| Diethylaminoethyl chloride | Residual alkylating agent | Aqueous washes during workup |

| N-Oxide derivatives | Oxidation during storage | Nitrogen atmosphere, antioxidant additives |

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The propoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate.

Reduction: 3-nitro-4-propoxybenzoic acid.

Substitution: 2-(Diethylamino)ethyl 3-nitro-4-alkoxybenzoate.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its role as an intermediate in the synthesis of proxymetacaine, which is widely used as a local anesthetic in ophthalmology and dentistry. Proxymetacaine acts by blocking sodium channels in nerve cells, thereby inhibiting pain transmission.

Recent studies have indicated that compounds similar to 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate may exhibit antimicrobial properties. Research has focused on understanding its interaction with various biological targets, including enzymes and receptors involved in pain pathways.

Chemical Reaction Studies

The compound participates in various chemical reactions, including:

- Oxidation : The nitro group can be reduced to form an amino group.

- Reduction : Hydrolysis of the ester group can yield the corresponding carboxylic acid.

- Substitution Reactions : The propoxy group can be replaced with other alkoxy groups under specific conditions.

Table: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen gas, palladium catalyst | 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate |

| Reduction | Sodium borohydride | 3-nitro-4-propoxybenzoic acid |

| Substitution | Alkyl halides + base (NaOH) | 2-(Diethylamino)ethyl 3-nitro-4-alkoxybenzoate |

Case Study 1: Proxymetacaine Synthesis

A study highlighted the efficiency of using 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate as an intermediate for synthesizing proxymetacaine. The reaction demonstrated high yields under optimized conditions, indicating its viability in pharmaceutical manufacturing processes.

Case Study 2: Antimicrobial Properties

Research conducted on structurally similar compounds suggested potential antimicrobial effects. In vitro assays showed that certain derivatives exhibited significant antibacterial activity against common pathogens, prompting further exploration into their therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The nitro group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the 3-nitro substituent, which contrasts with amino (-NH₂) or alkoxy groups in analogs. Below is a comparative analysis with related compounds:

Table 1: Structural Comparison

Key Observations:

This may influence metabolic stability or prodrug activation . Alkoxy chain length (propoxy vs. butoxy) and position (2- vs. 4-) affect lipid solubility and tissue penetration .

Pharmacological Implications: Proparacaine’s 3-amino group is critical for rapid onset of anesthetic action by interacting with neuronal sodium channels . The nitro analog may require metabolic reduction to an amine for activity. Propoxycaine’s 2-propoxy-4-amino configuration shows reduced potency compared to Proparacaine, likely due to steric hindrance .

Physicochemical Properties

Table 2: Physicochemical Comparison

Research and Development Insights

- Proparacaine Derivatives : The 3-nitro analog could serve as a prodrug, with nitro-to-amine conversion in vivo enabling sustained release .

Biological Activity

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a synthetic organic compound with notable pharmacological potential. Its structure includes a diethylamino group, a nitro group, and a propoxybenzoate moiety, contributing to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be broken down into several functional groups:

- Diethylamino Group : Increases basicity and may enhance biological activity.

- Nitro Group : Often associated with pharmacological effects due to its reactivity.

- Propoxybenzoate Moiety : Contributes to the lipophilicity and potential receptor interactions.

Table 1: Structural Features Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Nitro-4-propoxybenzoic Acid | Contains nitro and propoxy groups | Acts as a precursor, lacking amino functionality |

| Diethylaminoethanol | Contains only diethylamino group | Lacks aromatic properties and nitro functionality |

| 2-(Dimethylamino)ethyl 3-nitro-4-propoxybenzoate | Similar amino structure | Dimethyl substitution may alter biological activity |

The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may influence enzyme activity and receptor binding, leading to diverse biological effects. The nitro group is particularly significant as it enhances the compound's reactivity with biological targets.

Key Biological Interactions

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways.

- Cytotoxic Effects : Some studies indicate that it exhibits cytotoxic properties against various cancer cell lines.

In Vitro Studies

Recent research has demonstrated that this compound possesses significant cytotoxicity against several cancer cell lines. For instance:

- HepG2 (Liver Cancer) : IC50 = 21 μM

- MCF-7 (Breast Cancer) : IC50 = 26 μM

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Case Studies

- VEGFR-2 Inhibition : A related study highlighted the design of compounds targeting VEGFR-2, demonstrating that structural modifications can enhance binding affinity and selectivity . This suggests that similar strategies could be applied to optimize the biological activity of this compound.

- Ocular Toxicity Predictions : In silico studies have been conducted to predict ocular toxicity associated with degradation products of proparacaine hydrochloride, which shares structural similarities with the compound . These studies emphasize the importance of evaluating safety profiles during drug development .

Applications in Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its unique structural features. It is being explored for:

- Pharmaceutical Development : As a candidate for new therapeutic agents targeting cancer and other diseases.

- Chemical Synthesis : Serving as a precursor for synthesizing other bioactive compounds.

Q & A

Basic Research Questions

Q. What are the critical structural features of 2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride that influence its physicochemical properties?

- The compound's diethylaminoethyl ester backbone, 3-nitro substituent, and 4-propoxy group are key determinants of its solubility, stability, and reactivity. The nitro group enhances electron-withdrawing effects, potentially reducing ester hydrolysis rates compared to non-nitro analogs like propoxycaine hydrochloride (4-amino-2-propoxybenzoate derivative) . The propoxy group increases lipophilicity, impacting membrane permeability in biological studies .

Q. What synthetic methodologies are reported for preparing this compound, and what are their optimization challenges?

- A common route involves esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol, followed by hydrochloride salt formation. Key steps include:

- Protection of the nitro group during acid activation (e.g., using thionyl chloride or DCC).

- Purification via recrystallization from ethanol/ether mixtures to achieve >99% purity, as validated for structurally similar dicyclomine hydrochloride .

- Challenges include minimizing nitro group reduction during synthesis and controlling esterification side reactions .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The nitro group may confer photolytic sensitivity, necessitating amber glass storage. Comparative data from procaine hydrochloride (a related ester) show degradation via hydrolysis at extreme pH (t1/2 <24 hours at pH 1 or 13) . For this compound, buffer solutions (pH 4–8) are recommended for long-term stability testing .

Advanced Research Questions

Q. How does the 3-nitro substituent influence the compound’s degradation kinetics compared to its 4-amino or 4-chloro analogs?

- The nitro group reduces susceptibility to enzymatic hydrolysis (e.g., by esterases) but increases photodegradation risks. In contrast, 4-amino analogs like benoxinate hydrochloride undergo rapid oxidative deamination, while 4-chloro derivatives (e.g., chloroprocaine) exhibit slower hydrolysis. Degradation pathways can be mapped using LC-MS to identify nitro-reduction byproducts or ester cleavage fragments .

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:pH 3.0 phosphate buffer, 70:30) and detection at 270 nm (validated for nitroaromatics) .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 351→152 for the parent ion) to enhance specificity in plasma or tissue homogenates .

- Method validation should include linearity (1–100 µg/mL), precision (<5% RSD), and recovery (>90%) per ICH guidelines .

Q. What computational or experimental approaches can elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Docking studies : Model interactions with esterase enzymes or ion channels using software like AutoDock Vina. The nitro group’s electron-withdrawing effects may reduce binding affinity compared to electron-donating substituents .

- In vitro assays : Compare IC50 values against related esters (e.g., metabutoxycaine hydrochloride) in neuronal sodium channel inhibition assays to quantify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.